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Executive Summary
In the regime of Deep Ultraviolet (DUV) lithography—specifically 248 nm (KrF) and 193 nm

(ArF) wavelengths—the selection of a Photoacid Generator (PAG) is a critical determinant of

resist performance. This guide objectively compares the two dominant classes of PAGs: Ionic

(Onium Salts) and Non-Ionic (Sulfonates/Imides).

While Ionic PAGs (e.g., Triphenylsulfonium triflate) have historically dominated due to superior

thermal stability and quantum yield, they face significant challenges at 193 nm regarding

transparency and solubility. Non-ionic alternatives offer improved solubility and reduced

segregation but often suffer from lower thermal stability. This guide analyzes these trade-offs

through the lens of the Resolution-Line Edge Roughness-Sensitivity (RLS) triangle, supported

by experimental protocols for validating acid generation efficiency.

Mechanistic Principles of Acid Generation
Understanding the photolysis mechanism is prerequisite to selecting a PAG. The pathway

determines the efficiency of the deprotection reaction in Chemically Amplified Resists (CARs).

Ionic vs. Non-Ionic Photolysis[1]
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Ionic PAGs (Onium Salts): Typically undergo homolytic or heterolytic cleavage upon direct

excitation (or sensitization at 248 nm). The radical cation intermediate abstracts a hydrogen

from the surrounding polymer matrix to form a superacid.

Non-Ionic PAGs: Generally rely on the cleavage of a covalent bond (e.g., N-O bond in oxime

sulfonates) followed by hydrogen abstraction or rearrangement to generate sulfonic acid.[1]

Visualization: Photolysis Pathways
The following diagram illustrates the distinct activation pathways for a standard

Triphenylsulfonium (TPS) salt versus a Non-Ionic Imide Sulfonate.
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Figure 1: Comparative photolysis pathways. Ionic PAGs rely on radical cation intermediates,

while non-ionic PAGs typically undergo direct bond cleavage and rearrangement.

Comparative Performance Analysis
Ionic PAGs: Sulfonium vs. Iodonium
Within the ionic class, the two primary cations are Triphenylsulfonium (TPS) and

Diphenyliodonium (DPI).
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Triphenylsulfonium (TPS): The industry standard for 248 nm. It exhibits exceptional thermal

stability (up to ~300°C), allowing for aggressive Post-Apply Bake (PAB) conditions. However,

its high aromatic content leads to excessive absorbance at 193 nm, causing tapered resist

profiles (poor transparency).

Diphenyliodonium (DPI): Often exhibits higher quantum efficiency than TPS but lower

thermal stability. It is more prone to decomposition during the bake steps if not carefully

controlled.

Non-Ionic PAGs
Non-ionic PAGs (e.g., nitrobenzyl sulfonates, imidosulfonates) address the solubility and

transparency issues. Being uncharged, they are more miscible with hydrophobic resist

matrices, reducing the risk of PAG aggregation—a primary cause of Line Edge Roughness

(LER). However, their acid generation efficiency (quantum yield) is typically lower than onium

salts.

Quantitative Comparison Table
Feature

Triphenylsulfonium
(TPS) Salts

Diphenyliodonium
(DPI) Salts

Non-Ionic (e.g.,
Imide Sulfonates)

Class Ionic Ionic Non-Ionic

Thermal Stability High (>250°C)
Moderate (~150-

200°C)

Low to Moderate

(<180°C)

Quantum Yield (Φ) High (0.3 - 0.5) Very High (0.3 - 0.6)
Low to Moderate (0.1

- 0.3)

Solubility in Resist Limited (Polar) Limited (Polar)
Excellent

(Organic/Non-polar)

193nm Transparency
Poor (High

Absorbance)
Poor Good (Tunable)

Segregation Risk
High

(Surface/Substrate)
High Low (Homogeneous)

Primary Use Case 248 nm / EUV
248 nm / Sensitized

Systems
193 nm / Thick Films
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The RLS Trade-off & Anion Selection
The performance of a PAG is not defined solely by the cation (photosensitive part) but critically

by the anion (acid part). The anion determines the acid strength (pKa) and diffusion length.

Small Anions (Triflate): High diffusion length.

Pro: High Sensitivity (acid moves to deprotect more sites).

Con: Poor Resolution and high LER (acid blurs the latent image).

Bulky Anions (Nonaflate, Cyclic Sulfonates): Low diffusion length.

Pro: High Resolution and low LER (acid stays where it was generated).

Con: Low Sensitivity (requires higher dose).

Visualization: The RLS Triangle Logic
This diagram maps the causal relationship between PAG properties and the RLS trade-off.
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Figure 2: The RLS Trade-off. The PAG anion size directly controls acid diffusion, which acts as

the lever balancing Sensitivity against Resolution and LER.

Experimental Protocol: Measuring Acid Generation
Efficiency
To validate PAG performance, one must measure the Dill C Parameter (rate constant of acid

generation). This protocol uses an acid-sensitive dye (Coumarin 6) to quantify acid yield

spectroscopically.[2][3]

Materials
Polymer Matrix: PMMA or standard DUV resist polymer (without base quencher).
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PAG: Target PAG (loading ~5 wt%).

Indicator Dye: Coumarin 6 (C6). C6 protonates in the presence of acid, shifting its

absorbance/fluorescence spectrum.

Step-by-Step Methodology
Formulation: Dissolve Polymer, PAG, and Coumarin 6 in casting solvent (e.g., PGMEA).

Molar ratio of PAG:Dye should be roughly 10:1 to ensure the dye does not saturate

immediately.

Coating: Spin coat onto quartz wafers (for UV-Vis) or silicon wafers (for Ellipsometry). Soft

bake at 100°C for 60s.

Exposure: Expose discrete zones with increasing dose energies (

) using a DUV source (248 nm or 193 nm).

Measurement: Measure the absorbance of the unprotonated dye form (characteristic peak

~460 nm for C6) using UV-Vis spectroscopy.

Data Analysis: The concentration of acid

is proportional to the decrease in dye absorbance. Fit the data to the first-order kinetic
equation:

Where

is the Dill C parameter (cm²/mJ).

Visualization: Efficiency Measurement Workflow
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Figure 3: Workflow for determining PAG Acid Generation Efficiency using the Coumarin 6 dye

method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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